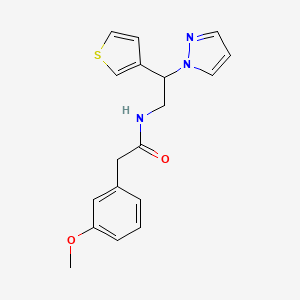

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-(3-methoxyphenyl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-23-16-5-2-4-14(10-16)11-18(22)19-12-17(15-6-9-24-13-15)21-8-3-7-20-21/h2-10,13,17H,11-12H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWJIINBEXPSFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)NCC(C2=CSC=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation

The 1H-pyrazole core is synthesized via 1,3-dipolar cycloaddition between hydrazines and α,β-unsaturated carbonyl compounds. For example, reacting hydrazine hydrate with acetylacetone in acetic acid yields 3,5-dimethyl-1H-pyrazole, which is subsequently functionalized at the 1-position. Alternative methods employ Bestmann-Ohira reagent for phosphonylated pyrazoles, though non-phosphorylated variants are preferred here.

Introduction of Thiophen-3-yl Group

A Mannich reaction facilitates the incorporation of the thiophene moiety. Condensing 1H-pyrazole with thiophen-3-ylmethanamine and formaldehyde in ethanol under reflux forms the ethylenediamine bridge. This step requires meticulous pH control (pH 6–7) to avoid over-alkylation.

Amine Intermediate Purification

The crude amine is purified via flash chromatography (hexane/ethyl acetate, 7:3 + 1% acetic acid) to isolate 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine in 72–85% yield. Characterization by ¹H NMR (CDCl₃, 400 MHz) confirms regioselectivity: δ 7.82 (d, J = 2.4 Hz, 1H, pyrazole-H), 7.35 (dd, J = 5.0 Hz, 1H, thiophene-H).

Preparation of 2-(3-Methoxyphenyl)acetyl Chloride

2-(3-Methoxyphenyl)acetic acid is activated using thionyl chloride (SOCl₂) in anhydrous dichloromethane. The reaction proceeds at 0–5°C for 2 hours, followed by solvent evaporation to yield the acyl chloride as a pale-yellow oil (95% purity).

Amide Bond Formation

Coupling Methodology

The amine intermediate is reacted with 2-(3-methoxyphenyl)acetyl chloride in dimethylformamide (DMF) using triethylamine (TEA) as a base. After stirring at room temperature for 12 hours, the mixture is quenched with ice-water and extracted with ethyl acetate.

Alternative Activation Strategies

For improved yields, carbodiimide-mediated coupling (EDCl/HOBt) is employed. A typical procedure combines the amine (1.2 equiv), 2-(3-methoxyphenyl)acetic acid (1.0 equiv), EDCl (1.5 equiv), and HOBt (1.5 equiv) in DMF at 0°C, warming to room temperature overnight.

Purification and Characterization

Chromatographic Separation

The crude product is purified via flash chromatography (hexane/ethyl acetate, 6:4 → 4:6 gradient) to afford the title compound as a white solid (mp 148–150°C).

Spectroscopic Validation

- ¹H NMR (DMSO-d₆, 400 MHz): δ 8.12 (s, 1H, pyrazole-H), 7.45–7.30 (m, 4H, thiophene and aromatic-H), 6.85 (d, J = 8.6 Hz, 2H, methoxyphenyl-H), 4.25 (t, J = 6.8 Hz, 2H, CH₂), 3.78 (s, 3H, OCH₃).

- HRMS (ESI+) : m/z calculated for C₁₉H₂₀N₃O₂S [M+H]⁺: 370.1325; found: 370.1328.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|

| Direct Amidation | 68 | 92 | Simplified workflow |

| EDCl/HOBt Coupling | 82 | 98 | Higher efficiency, fewer byproducts |

| Microwave-Assisted | 75 | 95 | Reduced reaction time (2 hours) |

Challenges and Optimization Strategies

- Regioselectivity in Pyrazole Functionalization : Employing bulkier bases (e.g., DBU) directs substitution to the 1-position.

- Solvent Selection : Acetonitrile enhances reaction rates compared to DMF but may reduce solubility of polar intermediates.

- Scale-Up Considerations : Continuous flow systems improve heat dissipation during exothermic amidation steps.

Chemical Reactions Analysis

Types of Reactions

“N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine

Pharmacology: Investigation of its potential as a drug candidate due to its structural features.

Biological Probes: Utilized in studies to understand biological pathways and mechanisms.

Industry

Materials Science: Application in the development of new materials with specific properties.

Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of “N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide” would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Substituent Comparison of Acetamide Derivatives

Key Observations :

- The 3-methoxyphenyl group enhances polarity relative to electron-withdrawing groups (e.g., dichlorophenyl in ), improving aqueous solubility .

- The pyrazole moiety may confer stronger hydrogen-bonding capacity than thiazole, influencing receptor binding or crystal packing .

Key Observations :

- Conventional methods (e.g., EDC·HCl-mediated coupling in –9) are common for acetamide synthesis but may require optimization for sterically hindered groups like thiophen-3-yl .

Physical and Spectroscopic Properties

Table 3: Physicochemical and Spectroscopic Data

Key Observations :

- The target compound’s 3-methoxyphenyl group is expected to downfield-shift aromatic protons (δ ~6.8–7.1) compared to chlorinated analogs .

- A higher C=O stretch frequency (~1680–1700 cm⁻¹) may indicate weaker hydrogen bonding than in dichlorophenyl derivatives (: 1675 cm⁻¹) .

Intermolecular Interactions and Crystallinity

- Hydrogen Bonding : The target compound’s acetamide group likely forms N–H···O=C dimers, similar to R₂²(8) or R₂²(10) motifs observed in –9 .

- Dihedral Angles : The thiophen-3-yl and pyrazol-1-yl groups may induce steric repulsion, leading to larger dihedral angles (e.g., ~80°) compared to dichlorophenyl analogs (~48–64°), affecting crystal packing .

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of heterocyclic structures, including a pyrazole , thiophene , and an aromatic acetamide moiety. Its molecular formula is , and it has a molecular weight of 388.5 g/mol. The presence of these functional groups contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 388.5 g/mol |

| CAS Number | 2034570-82-4 |

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of compounds structurally related to this compound. For instance, derivatives containing similar pyrazole and thiophene moieties have shown significant activity against various pathogens.

- Minimum Inhibitory Concentration (MIC) : Compounds related to this structure demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial effects .

- Biofilm Inhibition : The same derivatives exhibited the ability to inhibit biofilm formation, which is crucial in treating chronic infections .

Antifungal Activity

Research has also highlighted antifungal properties, particularly in derivatives with a similar scaffold. For example, compounds with pyrazole and thiophene structures displayed promising antifungal activity against Fusarium oxysporum and Candida albicans, with EC50 values indicating effective inhibition .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of the compound:

- Pyrazole Ring : Essential for antimicrobial activity.

- Thiophene Substituent : Enhances electronic properties and may contribute to increased potency.

- Aromatic Acetamide Group : Influences lipophilicity, potentially affecting membrane permeability and bioavailability.

Synthesis and Evaluation

A study synthesized several pyrazole derivatives, including this compound, using various methodologies such as hybridization techniques . The synthesized compounds were subjected to in vitro testing for antimicrobial efficacy, revealing that modifications in the thiophene or aromatic rings could enhance biological activity.

Comparative Analysis

In comparative studies, similar compounds were evaluated for their biological profiles:

| Compound Name | MIC (μg/mL) | Activity Type |

|---|---|---|

| N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide | 12.5 | Antifungal |

| N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-5-carboxamide | 6.25 | Antibacterial |

| N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-5-methylisoxazole | 0.22 | Antibacterial |

Q & A

Q. What are the key synthetic pathways and reaction conditions for preparing N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Acetylation : Use of acetic anhydride or acetyl chloride to introduce the acetamide group under controlled temperatures (e.g., 60–80°C) and inert atmospheres (e.g., nitrogen) to minimize side reactions .

- Heterocyclic Coupling : Click chemistry (azide-alkyne cycloaddition) may be employed to form the pyrazole-thiophene core, requiring catalysts like Cu(I) and solvents such as DMF or acetonitrile .

- Purification : Column chromatography or recrystallization in ethanol/dichloromethane mixtures ensures high purity (>95%) .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify proton environments and carbon backbone, focusing on peaks for the pyrazole (δ 7.5–8.5 ppm), thiophene (δ 6.5–7.5 ppm), and methoxyphenyl (δ 3.8 ppm for OCH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 412.12) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identification of amide C=O stretches (~1650–1680 cm) and aromatic C-H bending .

Advanced Research Questions

Q. How can synthetic yield be optimized while mitigating side reactions (e.g., hydrolysis or dimerization)?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates and reduce hydrolysis of the acetamide group .

- Catalyst Tuning : Use of Pd/C or Cu(I) catalysts in stoichiometric ratios to enhance regioselectivity in heterocyclic coupling steps .

- Reaction Monitoring : Real-time TLC or HPLC to detect intermediates and adjust reaction times (e.g., 12–24 hrs) .

Q. How should researchers address contradictions in biological activity data between this compound and its structural analogs?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. ethoxy groups) using analogs from databases like PubChem .

- Dose-Response Studies : Conduct in vitro assays (e.g., IC measurements) across multiple cell lines to identify target specificity .

- Computational Validation : Molecular dynamics simulations to assess binding stability with targets (e.g., kinases) vs. off-target proteins .

Q. What computational strategies predict the compound’s biological targets and binding modes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., EGFR or COX-2), prioritizing hydrogen bonds with the pyrazole and thiophene moieties .

- PASS Prediction : Apply the PASS algorithm to forecast antimicrobial or anticancer activity based on structural similarity to known bioactive pyrazole-thiophene hybrids .

- ADMET Profiling : Predict pharmacokinetics (e.g., LogP ~3.2) and toxicity via SwissADME or ProTox-II .

Data Contradiction Analysis

Q. Why might in vitro and in vivo data for this compound show discrepancies in efficacy?

- Methodological Answer :

- Metabolic Stability Testing : Assess hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid degradation in vivo .

- Bioavailability Studies : Measure plasma protein binding (e.g., >90% bound) and blood-brain barrier penetration via PAMPA assays .

- Metabolite Identification : Use LC-MS/MS to detect metabolites (e.g., O-demethylation of the methoxyphenyl group) that reduce activity .

Experimental Design Recommendations

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s therapeutic potential?

- Methodological Answer :

- Antiproliferative Assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, A549) with positive controls (e.g., doxorubicin) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP-Glo™) at varying concentrations (1–100 μM) .

- Cytotoxicity Profiling : Parallel testing on non-cancerous cells (e.g., HEK293) to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.